Technical Guide: Chemical Properties of (R)-Amino-cyclopropyl-acetic Acid
Technical Guide: Chemical Properties of (R)-Amino-cyclopropyl-acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core chemical properties of (R)-Amino-cyclopropyl-acetic acid, also known as (R)-1-aminocyclopropane-1-carboxylic acid or (R)-ACC. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource on the compound's physicochemical characteristics, spectroscopic data, synthesis protocols, and its role in key biological signaling pathways.
Physicochemical Properties
(R)-Amino-cyclopropyl-acetic acid is a conformationally constrained, non-proteinogenic amino acid. Its rigid cyclopropyl backbone imparts unique stereochemical and biological properties. The following table summarizes its key quantitative physicochemical data.
| Property | Value | Source |
| Molecular Formula | C₄H₇NO₂ | |
| Molecular Weight | 101.10 g/mol | |
| Melting Point | 229-231 °C | |
| pKa | 2.29 (predicted) | |
| logP | -2.78 | |
| Water Solubility | Soluble | |
| Appearance | White to off-white crystalline solid |
Spectroscopic Data
The structural features of (R)-Amino-cyclopropyl-acetic acid give rise to a distinct spectroscopic profile. The following table outlines the expected characteristic signals in various spectroscopic analyses.
| Spectroscopy | Characteristic Signals |
| ¹H NMR | Signals corresponding to the cyclopropyl protons and the amine and carboxylic acid protons. The constrained ring structure influences the chemical shifts and coupling constants of the methylene protons. |
| ¹³C NMR | Resonances for the quaternary cyclopropyl carbon, the two equivalent methylene carbons of the cyclopropane ring, and the carboxyl carbon. |
| IR Spectroscopy | A broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretching band (around 1700-1750 cm⁻¹), N-H stretching for the amino group (around 3200-3500 cm⁻¹), and C-H stretching for the cyclopropyl ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns. |
Experimental Protocols: Enantioselective Synthesis
The synthesis of enantiomerically pure (R)-Amino-cyclopropyl-acetic acid is crucial for its application in biological and pharmaceutical research. Asymmetric synthesis often employs chiral auxiliaries or enzymatic resolution methods. Below is a representative experimental protocol for a chemoenzymatic approach.
Objective: To synthesize (R)-Amino-cyclopropyl-acetic acid via enzymatic resolution of a racemic precursor.
Materials:
-
Racemic N-acetyl-1-aminocyclopropane-1-carboxylic acid
-
Acylase I from Aspergillus melleus
-
Sodium phosphate buffer (0.1 M, pH 7.0)
-
Dowex 50W-X8 resin (H⁺ form)
-
0.5 M Ammonium hydroxide solution
-
Ethanol
-
Diethyl ether
-
Standard laboratory glassware and equipment (magnetic stirrer, pH meter, rotary evaporator, etc.)
Methodology:
-
Enzymatic Resolution:
-
Dissolve racemic N-acetyl-1-aminocyclopropane-1-carboxylic acid in 0.1 M sodium phosphate buffer (pH 7.0).
-
Add Acylase I to the solution. The typical enzyme-to-substrate ratio is around 1:100 (w/w).
-
Incubate the mixture at 37 °C with gentle stirring for 24-48 hours. The enzyme will selectively hydrolyze the N-acetyl group from the (R)-enantiomer, yielding (R)-Amino-cyclopropyl-acetic acid and leaving the (S)-N-acetyl-1-aminocyclopropane-1-carboxylic acid unreacted.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Separation and Purification:
-
Once the reaction is complete, acidify the mixture to pH 3 with 1 M HCl to precipitate the unreacted (S)-N-acetyl-1-aminocyclopropane-1-carboxylic acid.
-
Filter the mixture to remove the precipitate.
-
Apply the filtrate to a column packed with Dowex 50W-X8 resin (H⁺ form).
-
Wash the column with deionized water to remove any remaining acetylated amino acid and other impurities.
-
Elute the desired (R)-Amino-cyclopropyl-acetic acid from the resin using a 0.5 M ammonium hydroxide solution.
-
-
Isolation and Characterization:
-
Collect the fractions containing the product, as identified by TLC or another suitable analytical method.
-
Combine the product-containing fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the resulting solid from an ethanol/water mixture to obtain pure (R)-Amino-cyclopropyl-acetic acid.
-
Dry the crystals under vacuum.
-
Confirm the identity and enantiomeric purity of the final product using polarimetry, chiral HPLC, and spectroscopic methods (NMR, MS).
-
Signaling Pathways and Biological Roles
(R)-Amino-cyclopropyl-acetic acid plays significant roles in both plant and animal physiology. It is a key intermediate in the biosynthesis of the plant hormone ethylene and also acts as a modulator of the N-methyl-D-aspartate (NMDA) receptor in the mammalian central nervous system.
Ethylene Biosynthesis Pathway
In higher plants, (R)-Amino-cyclopropyl-acetic acid is the direct precursor to ethylene, a gaseous hormone that regulates a wide array of developmental processes and stress responses. The biosynthesis of ethylene from methionine involves two key enzymes: ACC synthase and ACC oxidase.
Caption: The ethylene biosynthesis pathway in plants.
NMDA Receptor Signaling Pathway
In the mammalian brain, (R)-Amino-cyclopropyl-acetic acid acts as a partial agonist at the glycine-binding site of the NMDA receptor, a key ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. Its modulatory role can influence neuronal excitability and calcium influx.
